N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide
Description
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is an organic compound with a complex structure that includes a tert-butylphenyl group, a furan ring, and a nitrophenoxy group
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)19-12-10-18(11-13-19)15-25(16-20-7-6-14-30-20)23(27)17-31-22-9-5-4-8-21(22)26(28)29/h4-14H,15-17H2,1-3H3 |
InChI Key |
GXPDBZKFXWZADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis may involve the reaction of 4-tert-butylbenzyl chloride with furan-2-carbaldehyde to form an intermediate, which is then reacted with 2-nitrophenoxyacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and furan derivatives.
Scientific Research Applications
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with similar biological activities.
Uniqueness
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of the tert-butylphenyl group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. The furan ring also contributes to its unique chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
